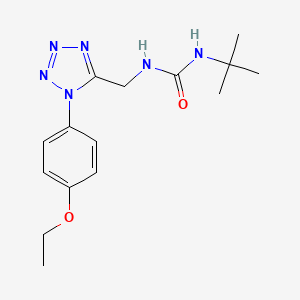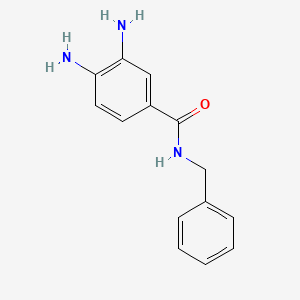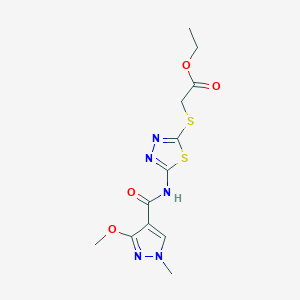![molecular formula C16H19N3O5S B2783822 N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396761-54-8](/img/structure/B2783822.png)
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrimidone ring, which is a heterocyclic compound with the formula C4H4N2O . Pyrimidone derivatives are the basis of many biological molecules, including nucleobases like cytosine and drugs like barbiturates .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the pyrimidone ring might undergo reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrimidone ring might give it certain properties such as a specific melting point .Scientific Research Applications
Synthesis and Antibacterial Activity
A study focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to explore their use as antibacterial agents. This research demonstrates the compound's potential in contributing to the development of new antibacterial drugs. Compounds synthesized in this study showed significant antibacterial activity, highlighting their potential application in combating bacterial infections (Azab, Youssef, & El‐Bordany, 2013).
Enzyme Inhibition and Molecular Docking Studies
Another research avenue involves the synthesis of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety. These compounds were screened against various enzymes and bacterial strains, showing that they act as good inhibitors of lipoxygenase and moderate inhibitors of acetylcholinesterase and butyrylcholinesterase. Such findings underscore the compound's relevance in designing enzyme inhibitors for therapeutic purposes (Irshad et al., 2016).
Antimicrobial and Hemolytic Activities
Research on N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivatives has provided insights into their antimicrobial and hemolytic activities. These studies are crucial for understanding the compound's safety and efficacy as potential antimicrobial agents, with some derivatives showing proficiency against a panel of bacterial and fungal species (Irshad, 2018).
Computational and Quantum Chemical Studies
The compound and its derivatives have also been subjects of computational quantum chemical studies to understand their pharmacokinetic properties and biological activities. Such investigations are vital for drug design and development, providing a theoretical foundation for the compound's application in medicinal chemistry (Gaurav & Krishna, 2021).
Safety and Hazards
properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-11-12(2)17-10-19(16(11)20)6-5-18-25(21,22)13-3-4-14-15(9-13)24-8-7-23-14/h3-4,9-10,18H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLGFTKSHFIBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino]thiophene-2-carboxylate](/img/structure/B2783741.png)

![N-[2-(4-chlorophenyl)ethyl]-4-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2783743.png)




![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide](/img/structure/B2783753.png)
![3-(1H-1,2,3,4-tetraazol-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2783755.png)

![2-[4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2783760.png)
![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2783762.png)
